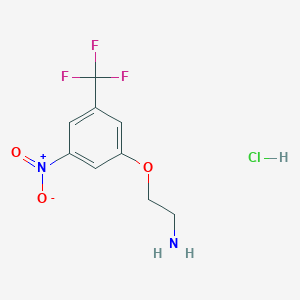
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride is an organic compound that features a trifluoromethyl group, a nitro group, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common route starts with the nitration of 3-(trifluoromethyl)phenol to introduce the nitro group. This is followed by the reaction with ethylene oxide to form the corresponding ethanamine derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the ethanamine moiety.
Aplicaciones Científicas De Investigación
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Trifluoromethyl-phenoxy)ethanamine: Lacks the nitro group, which can affect its reactivity and applications.
3-(Trifluoromethyl)phenol: A precursor in the synthesis of the target compound.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with different applications.
Uniqueness
2-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanamine hydrochloride is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClF3N2O3 |
|---|---|
Peso molecular |
286.63 g/mol |
Nombre IUPAC |
2-[3-nitro-5-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O3.ClH/c10-9(11,12)6-3-7(14(15)16)5-8(4-6)17-2-1-13;/h3-5H,1-2,13H2;1H |
Clave InChI |
XTNDJFYNOFQIAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])OCCN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


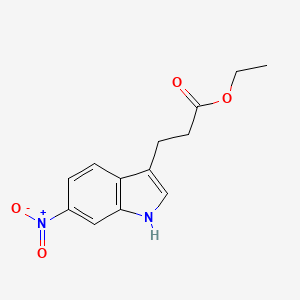
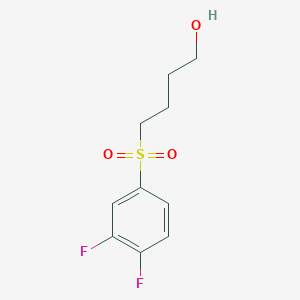
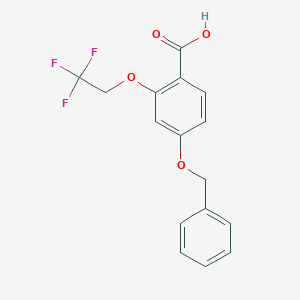
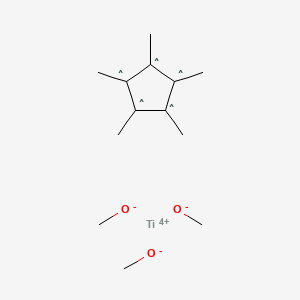
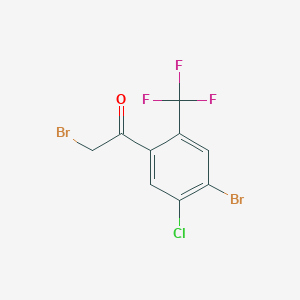
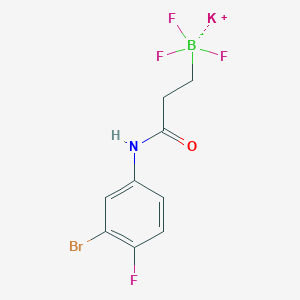
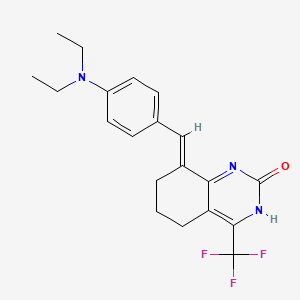
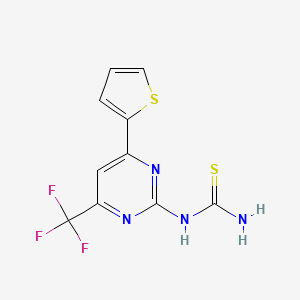
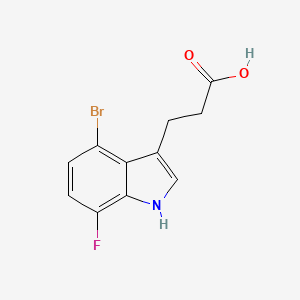

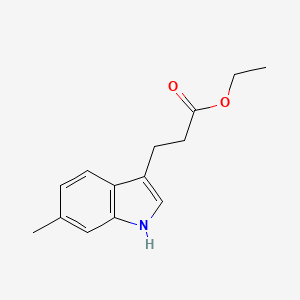
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
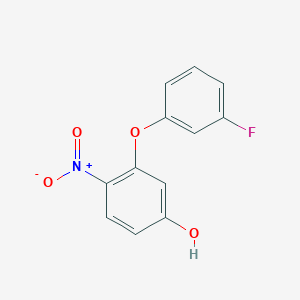
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
